molecular formula C18H27FN2O3 B2801836 2-((2-Ethylhexyl)amino)-4-((4-fluorophenyl)amino)-4-oxobutanoic acid CAS No. 1048004-68-7

2-((2-Ethylhexyl)amino)-4-((4-fluorophenyl)amino)-4-oxobutanoic acid

Cat. No.: B2801836
CAS No.: 1048004-68-7
M. Wt: 338.423
InChI Key: BSFYPAMJQCGQBS-UHFFFAOYSA-N
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Description

2-((2-Ethylhexyl)amino)-4-((4-fluorophenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H27FN2O3 and its molecular weight is 338.423. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for β-Amyloids

The synthesis and optical properties of a novel fluorescent probe for β-amyloids, related in structure to the compound of interest, have been studied. This probe demonstrated high binding affinities toward Aβ(1–40) aggregates in vitro, suggesting its potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Synthesis and Structural Analysis

Research has focused on the efficient synthesis and structural confirmation of compounds with similar functionalities. This includes the analysis of crystal structures, highlighting the importance of these compounds in materials science and chemical synthesis (Ashfaq et al., 2021).

Conformationally Restricted Labels for NMR Studies

Monofluoro-substituted amino acids, closely related to the compound of interest, were designed as labels for solid-state 19F NMR distance measurements in membrane-bound peptides. This application underscores the role of such compounds in biochemistry and structural biology (Tkachenko et al., 2014).

Molecular Docking and Optical Studies

Compounds with a similar structural motif have been subject to molecular docking, vibrational, structural, electronic, and optical studies. These studies provide insights into the potential biological activities of such compounds, as well as their physical and chemical properties (Vanasundari et al., 2018).

Nonlinear Optical Materials

Investigations into the optical properties and potential as nonlinear optical materials of structurally similar compounds have been conducted. This includes analysis of their vibrational bands, hyper-conjugative interactions, and electronic properties, showcasing their relevance in materials science and photonics (Raju et al., 2015).

Properties

IUPAC Name

2-(2-ethylhexylamino)-4-(4-fluoroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3/c1-3-5-6-13(4-2)12-20-16(18(23)24)11-17(22)21-15-9-7-14(19)8-10-15/h7-10,13,16,20H,3-6,11-12H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFYPAMJQCGQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(CC(=O)NC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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